6-Isothiocyanato-2-(thiophen-2-yl)-1,3-benzoxazole
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Overview
Description
Benzoxazole, 6-isothiocyanato-2-(2-thienyl)- is a heterocyclic aromatic compound that features a benzoxazole core with an isothiocyanate group at the 6-position and a thienyl group at the 2-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various reagents. For Benzoxazole, 6-isothiocyanato-2-(2-thienyl)-, a common synthetic route includes the reaction of 2-aminophenol with thiourea to form benzoxazole-2-thiol, which is then reacted with methyl chloroacetate .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of catalytic systems and eco-friendly pathways. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are employed to enhance the efficiency and selectivity of the reactions .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 6-isothiocyanato-2-(2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isothiocyanate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoxazole derivatives .
Scientific Research Applications
Benzoxazole, 6-isothiocyanato-2-(2-thienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activities and as a pharmacophore in drug design.
Industry: Utilized in the development of functional materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of Benzoxazole, 6-isothiocyanato-2-(2-thienyl)- involves its interaction with biological targets through non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interactions, while the oxazole moiety can engage in hydrogen bonding . These interactions enable the compound to modulate various biological pathways, including those involved in antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with diverse biological activities.
Benzothiazole: Similar structure but contains a sulfur atom instead of oxygen.
Benzimidazole: Contains a nitrogen atom instead of oxygen in the oxazole ring.
Uniqueness
Benzoxazole, 6-isothiocyanato-2-(2-thienyl)- is unique due to the presence of both the isothiocyanate and thienyl groups, which confer distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
CAS No. |
51299-43-5 |
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Molecular Formula |
C12H6N2OS2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
6-isothiocyanato-2-thiophen-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H6N2OS2/c16-7-13-8-3-4-9-10(6-8)15-12(14-9)11-2-1-5-17-11/h1-6H |
InChI Key |
UOACKPRNMXWDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(O2)C=C(C=C3)N=C=S |
Origin of Product |
United States |
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